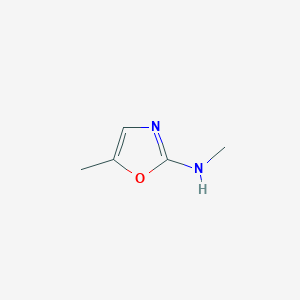

N,5-Dimethyloxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

N,5-dimethyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C5H8N2O/c1-4-3-7-5(6-2)8-4/h3H,1-2H3,(H,6,7) |

InChI Key |

LCGRVXMZJRZUIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)NC |

Origin of Product |

United States |

Synthetic Methodologies for N,5 Dimethyloxazol 2 Amine and Its Core Scaffold

General Strategies for Oxazole (B20620) Ring Formation

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prevalent motif in a wide array of natural products, pharmaceuticals, and advanced materials. rsc.orgrsc.orgsemanticscholar.org Consequently, numerous synthetic methods have been developed for its construction. These strategies often involve the formation of key C-O and C-N bonds through cyclization or condensation reactions from acyclic precursors. rsc.org The choice of method depends on the desired substitution pattern on the oxazole ring. Common approaches include the Robinson-Gabriel synthesis, Fischer oxazole synthesis, Van Leusen synthesis, and the Bredereck reaction. ijpsonline.com

Cyclization Reactions from Precursor Compounds

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the oxazole ring from suitably functionalized open-chain precursors. These methods are valued for their atom economy and ability to build molecular complexity efficiently. rsc.org

One prominent strategy involves the intramolecular cyclization of propargylic amides. ijpsonline.com These precursors can undergo cycloisomerization, often supported on silica (B1680970) gel under mild conditions, to yield polysubstituted oxazoles with high efficiency. ijpsonline.comijpsonline.com The reaction typically proceeds through an initial cyclization to an oxazoline (B21484) intermediate, which then isomerizes to the aromatic oxazole. ijpsonline.com Similarly, enamides serve as versatile precursors for oxazole synthesis through oxidative intramolecular cyclization. organic-chemistry.org This process can be mediated by reagents like phenyliodine diacetate (PIDA) in a metal-free system or catalyzed by transition metals like copper(II), which facilitates vinylic C-H bond functionalization. organic-chemistry.org

Another approach utilizes acetylenic amides, which can be cyclized in the presence of mediators like ZnI₂ and FeCl₃ to give 2-oxazoles with very good yields under mild conditions. organic-chemistry.org Gold catalysis has also emerged as a powerful tool, enabling the cyclization of acetylenic precursors under conditions that tolerate a wide range of functional groups. rsc.orgrsc.org

Condensation Reactions Involving Aldehydes and Amino Alcohols

The condensation of aldehydes with β-amino alcohols is a well-established route for the synthesis of 2-oxazolines, which are immediate precursors to oxazoles. thieme-connect.comorganic-chemistry.org This two-step sequence begins with the condensation of an amino alcohol and an aldehyde to form an oxazolidine (B1195125) intermediate. thieme-connect.comresearchgate.net This initial reaction can often be performed in situ. thieme-connect.com

The subsequent and crucial step is the oxidation of the oxazolidine to the corresponding oxazoline. thieme-connect.com Various oxidizing agents can be employed for this transformation, with N-bromosuccinimide (NBS) being a notably effective reagent. thieme-connect.com This one-pot synthesis is characterized by its mild reaction conditions, broad substrate scope, and operational simplicity. thieme-connect.comorganic-chemistry.org The resulting oxazoline can then be further oxidized to the fully aromatic oxazole ring, although this second oxidation step is not always trivial and may require specific reagents. This pathway is particularly relevant for creating 2-substituted oxazoles, where the substituent is derived from the starting aldehyde.

Amidation and Intramolecular Cyclization Pathways

Multi-step sequences involving the formation of an amide followed by a separate cyclization step offer a modular and highly adaptable approach to substituted oxazoles. A notable example is the coupling of α-diazoketones with amides, catalyzed by copper(II) triflate [Cu(OTf)₂], to produce 2,4-disubstituted oxazoles in high yields. ijpsonline.com

A powerful one-pot strategy combines amides, aldehydes, and alkynes in a multicomponent reaction. rsc.orgrsc.org The first cationic gold(I)-catalyzed one-pot reaction of an amide, alkyne, and aldehyde successfully produces highly substituted oxazoles. rsc.org This process is believed to proceed through the formation of a propargylamide intermediate, which then undergoes a gold-catalyzed 5-exo-dig intramolecular cyclization to form the oxazole ring. rsc.orgrsc.org This method is highly atom- and step-economical, with water as the only theoretical byproduct. rsc.org

Furthermore, amide activation using reagents like triflic anhydride (B1165640) can lead to unexpected but useful transformations. In some cases, the activation of an α-arylamide in the presence of a nitrile (like acetonitrile) can lead to the formation of a substituted oxazole via intermolecular addition of the nitrile followed by a 5-endo-dig cyclization of the amide. nih.gov

Bredereck Synthesis for 2,4-Disubstituted Oxazoles

The Bredereck synthesis is a classical and efficient method for preparing 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com The reaction involves the condensation of an α-haloketone with an amide. ijpsonline.com This process is considered clean and economical for accessing this specific substitution pattern. ijpsonline.com An improvement on the original method involves using α-hydroxyketones as the starting material in place of α-haloketones. ijpsonline.com More recent advancements have focused on optimizing reaction conditions, for instance by using silver triflate (AgOTF) as a catalyst to promote the cyclization. ijpsonline.com

Van Leusen Synthesis Utilizing Tosyl Isocyanides (TosMIC)

The Van Leusen oxazole synthesis is a highly versatile and widely used method for preparing 5-substituted oxazoles from aldehydes. mdpi.com This reaction employs tosylmethyl isocyanide (TosMIC), a unique reagent that acts as a "3-atom synthon". mdpi.comresearchgate.net The reaction is a two-step [3+2] cycloaddition that proceeds under basic conditions. mdpi.com

The mechanism begins with the deprotonation of the acidic α-carbon of TosMIC. wikipedia.orgorganic-chemistry.org The resulting anion then attacks the aldehyde carbonyl group. This is followed by an intramolecular cyclization (a 5-endo-dig process) to form an oxazoline intermediate. wikipedia.org The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the final 5-substituted oxazole product. mdpi.comorganic-chemistry.org This method is particularly powerful due to its mild conditions and the commercial availability of TosMIC. mdpi.com One-pot variations using ionic liquids have been developed to improve yield and allow for catalyst recycling. ijpsonline.com

Robinson-Gabriel Synthesis for 2,5-Diaryloxazole Derivatives

The Robinson-Gabriel synthesis is a foundational method for constructing the oxazole ring, typically yielding 2,5-disubstituted derivatives, especially 2,5-diaryloxazoles. ijpsonline.comijpsonline.comdntb.gov.ua The reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone precursor. pharmaguideline.comprezi.com

A strong dehydrating agent or cyclodehydrating agent is required to facilitate the reaction. pharmaguideline.comprezi.com Commonly used agents include concentrated sulfuric acid, polyphosphoric acid (PPA), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). ijpsonline.compharmaguideline.com The use of polyphosphoric acid can significantly increase the yield compared to other agents. ijpsonline.com The mechanism involves the protonation of the acylamino ketone, followed by cyclization and subsequent dehydration to form the aromatic oxazole ring. ijpsonline.com Solid-phase versions of this synthesis have also been developed, expanding its utility in combinatorial chemistry. prezi.com

Summary of Key Oxazole Synthesis Methods

| Synthesis Method | Precursors | Typical Product Substitution | Key Features |

| Bredereck Synthesis | α-Haloketone, Amide | 2,4-Disubstituted | Economical and efficient for this substitution pattern. ijpsonline.com |

| Van Leusen Synthesis | Aldehyde, TosMIC | 5-Substituted | Versatile, uses a unique "3-atom synthon" (TosMIC). mdpi.comwikipedia.org |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | 2,5-Disubstituted | Classic method requiring strong dehydrating agents like PPA. ijpsonline.compharmaguideline.com |

| Condensation/Oxidation | Aldehyde, Amino Alcohol | 2-Substituted | Proceeds via an oxazoline intermediate, often a one-pot reaction. thieme-connect.comorganic-chemistry.org |

| Propargylic Amide Cyclization | Propargylic Amide | Polysubstituted | Often catalyzed, proceeds via cycloisomerization. ijpsonline.comijpsonline.com |

Specific Synthesis of the 4,5-Dimethyloxazole (B1362471) Core

The 4,5-dimethyloxazole scaffold is a key structural feature. Several methods have been developed for its specific and efficient construction.

One notable one-pot synthesis produces 2-substituted-4,5-dimethyloxazoles through a cascade assembly of a primary amide with two molecules of acetylene (B1199291) gas. researchgate.net This reaction is carried out in a KOH/MeOH/DMSO catalytic system at 90 °C, yielding the desired products in 16–58% yields. researchgate.net Another route involves the condensation of 2,3-butanedione (B143835) monooxime with aldehydes in acetic acid, followed by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). thieme-connect.comthieme-connect.com This process leads to the formation of 2-(1-chloroalkyl)-4,5-dimethyloxazoles in high yields (84-91%). thieme-connect.comthieme-connect.com

The synthesis of specifically substituted dimethyloxazoles, such as 4-(4-bromophenyl)-2,5-dimethyloxazole, can be achieved through modern cyclization methods. molaid.com One such method involves the phenyliodine diacetate-mediated cyclization of enamides to form the oxazole ring. molaid.com This approach provides a direct route to incorporating both the dimethyl substitution pattern and a functionalized aryl group, such as the 4-bromophenyl moiety, onto the oxazole core.

The presence of geminal dimethyl groups on a heterocyclic ring or its precursors can significantly influence the stability and reactivity during synthesis. In the context of related oxazoline systems, geminal dimethyl groups at the 4-position are known to enhance the stability of the ring. This steric bulk can also direct the stereochemical outcome of reactions, influencing selectivity by creating a more defined steric environment around the reactive centers. scholaris.ca For instance, in certain catalytic reactions involving oxazole-containing dienes, geminal dimethyl groups on the substrate are noted, although they are not always essential for the cyclization to proceed. oup.com The steric hindrance provided by these groups can favor specific transition states, leading to higher selectivity in bond formation. scholaris.ca

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and sustainable methods.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of oxazole derivatives. This technique offers several advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often milder reaction conditions. nih.govijpsonline.com

A one-pot, microwave-assisted [3 + 2] cycloaddition reaction between substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) provides a highly efficient route to 5-substituted oxazoles. acs.orgnih.gov The selectivity of this reaction can be controlled by the amount of base used; using 2 equivalents of potassium phosphate (B84403) (K₃PO₄) in isopropanol (B130326) under microwave irradiation (e.g., 65 °C, 350 W, 8 min) selectively yields 5-substituted oxazoles in excellent yields (up to 96%). nih.govacs.org In contrast, using only 1 equivalent of the base leads to the formation of oxazoline intermediates. nih.govacs.org This methodology is scalable, environmentally friendly, and represents a sustainable pathway for preparing oxazole derivatives. nih.govacs.org

| Reactants | Base (equiv.) | Solvent | Conditions | Product | Yield | Reference |

| Aryl Aldehyde + TosMIC | K₃PO₄ (2) | Isopropanol | 65 °C, 350 W, 8 min | 5-Substituted Oxazole | up to 96% | nih.govacs.org |

| Aryl Aldehyde + TosMIC | K₃PO₄ (1) | Isopropanol | 60 °C, 5-8 min | 4,5-Disubstituted Oxazoline | Predominates | nih.govacs.org |

| 2-Bromoacetophenone + Urea (B33335) | DMF | Microwave Irradiation | N/A | 2-Amino-4-phenyloxazole | N/A | ijpsonline.com |

Metal-Catalyzed Cyclization and Coupling Strategies

The construction of the oxazole ring and the introduction of its substituents can be efficiently achieved through various metal-catalyzed reactions. These methods often provide access to complex molecular architectures under mild conditions with high degrees of control. Key metals in this field include gold, palladium, copper, and calcium, each offering unique catalytic cycles for the formation of the desired oxazole core.

Gold catalysis, in particular, has been utilized for the synthesis of 2-amino-1,3-oxazoles. One approach involves the intermolecular trapping of α-oxo gold carbenes with cyanamides. organic-chemistry.org This method allows for the functionalization at the nitrogen atom and the fifth position of the oxazole ring. organic-chemistry.org Another gold(I)-catalyzed pathway is the oxidative annulation of ynamides with nitriles, which can produce 5-amino-1,3-oxazoles. organic-chemistry.org

Palladium catalysis is prominent, especially in cross-coupling reactions to functionalize a pre-formed oxazole ring. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling, has been applied to synthesize N-aryl substituted 2-aminooxazoles from 2-aminooxazole and aryl halides. nih.govresearchgate.net Achieving high selectivity and yield in these couplings can be challenging, often requiring the development of specialized phosphine (B1218219) ligands like EPhos to facilitate the reaction, particularly with heterocyclic substrates. nih.gov Palladium catalysts such as Pd₂(dba)₃ have also been used in reactions of N-propargylamides with aryl iodides to form 2,5-disubstituted oxazoles through a coupling and subsequent in situ cyclization sequence. organic-chemistry.org

Copper-catalyzed reactions represent a versatile and cost-effective strategy. Highly efficient copper-catalyzed tandem oxidative cyclizations have been reported for creating polysubstituted oxazoles. organic-chemistry.org These methods can involve the reaction of vinyl halides with amides followed by an iodine-promoted cyclization. organic-chemistry.org Another copper-mediated approach achieves the synthesis of 2-aminoazoles from thioesters via the formation of α-heterosubstituted ketones, providing a concise pathway from carboxylic acids. acs.org

More recently, earth-abundant and biocompatible metals like magnesium and calcium have emerged as catalysts. Chiral magnesium complexes have been used in the domino Michael addition of α-isocyanoacetamides to alkylidene malonates followed by an intramolecular cyclization, yielding chiral 2-alkyl-5-aminooxazoles with good enantioselectivity. chim.it Similarly, calcium catalysis offers a sustainable route to densely functionalized 5-aminooxazoles through the reaction of N-acyl-N,O-acetals with isocyanides. nih.gov This transformation is noted for its rapidity and tolerance of a wide range of functional groups. nih.gov

| Catalyst/Metal | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Gold(I) | Cyclization / Annulation | Terminal alkynes, Cyanamides; Ynamides, Nitriles | Forms substituted 2-aminooxazoles; Can produce 5-aminooxazoles. | organic-chemistry.org |

| Palladium | C-N Cross-Coupling | 2-Aminooxazole, Aryl halides | Functionalizes the amino group; Requires specialized ligands (e.g., EPhos, BINAP). | nih.govresearchgate.net |

| Copper | Tandem Oxidative Cyclization | Amides, Ketones; Vinyl halides | Efficient for synthesizing polysubstituted oxazoles. | organic-chemistry.org |

| Magnesium(II) | Domino Ring-Opening/Cyclization | meso-Aziridines, α-Isocyanoacetamides | Produces chiral 2-alkyl-5-aminooxazoles in good yields and enantioselectivities. | chim.it |

| Calcium(II) | Elimination-Cyclization | N-acyl-N,O-acetals, Isocyanides | Sustainable and rapid method for 5-aminooxazoles using an earth-abundant metal. | nih.gov |

Solvent-Free and Environmentally Benign Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic methods that minimize or eliminate the use of hazardous solvents and reagents. These approaches often lead to simpler work-up procedures, reduced waste, and lower environmental impact.

A notable solvent-free and catalyst-free methodology involves the use of polyethylene (B3416737) glycol (PEG 400) as a non-ionic liquid medium. eijppr.com The cyclization of α-haloketones with urea can proceed at ambient temperature to afford disubstituted oxazoles in excellent yields (80-90%). eijppr.com A key advantage of this method is the ability to recover and reuse the PEG solvent without a significant loss in its activity. eijppr.com

Microwave-assisted organic synthesis (MAOS) is another powerful technique for promoting environmentally benign reactions. It often allows for solvent-free conditions and dramatically reduced reaction times. ijpsonline.com The synthesis of oxazole derivatives from α-haloketones and urea, or the cyclization of 1-(4-bromophenyl) propan-1-one with acetamide, can be effectively carried out using microwave irradiation. researchgate.netijpsonline.com This technology provides a clean, efficient, and economical process for oxazole synthesis. ijpsonline.com A microwave-mediated synthesis of 2-aminooxazoles that completes in just five minutes has been developed, yielding products with a simple precipitation work-up. researchgate.net

Metal-free reactions are inherently attractive from an environmental standpoint as they avoid the potential toxicity and cost associated with transition metal catalysts. Iodine-mediated or -catalyzed reactions have proven to be a robust alternative. For instance, iodine can be used in the presence of urea to synthesize novel substituted 2-amino oxazoles. researchgate.net Furthermore, an iodine-promoted desulfurative cyclization of α-amino ketones and isothiocyanates provides a transition-metal-free and operationally simple route to a variety of 2-amino substituted oxazole derivatives under mild conditions. researchgate.net

The use of ionic liquids as recyclable reaction media also represents a greener alternative to conventional volatile organic solvents. An improved one-pot van Leusen oxazole synthesis has been demonstrated using an ionic liquid, [bmim]Br, as the solvent. ijpsonline.com This method allows for the preparation of 4,5-disubstituted oxazoles in high yields, and the ionic liquid can be recovered and reused multiple times without significant loss of efficiency. ijpsonline.com

Finally, the use of non-toxic, earth-abundant metal catalysts like calcium is a cornerstone of environmentally benign methodologies. The calcium-catalyzed synthesis of 5-aminooxazoles proceeds in a more sustainable solvent like ethyl acetate (B1210297) and produces only environmentally benign alcohol by-products, making it an inherently green transformation. nih.gov

| Methodology | Key Reagents/Conditions | Starting Materials | Advantages | Reference |

|---|---|---|---|---|

| PEG-400 Mediated Synthesis | PEG 400, Catalyst-free, Ambient temperature | α-Haloketones, Urea | Solvent-free, Reusable medium, High yields (80-90%). | eijppr.com |

| Microwave-Assisted Synthesis | Microwave irradiation, Often solvent-free | α-Haloketones, Urea/Amides | Rapid reaction times (e.g., 5 min), High efficiency, Clean process. | ijpsonline.comresearchgate.net |

| Iodine-Mediated Cyclization | I₂, Metal-free | α-Amino ketones, Isothiocyanates | Avoids transition metals, Operationally simple, Mild conditions. | researchgate.net |

| Ionic Liquid Synthesis | Ionic liquid (e.g., [bmim]Br) | Tosylmethyl isocyanide, Aldehydes, Halides | Recyclable solvent, High yields. | ijpsonline.com |

| Calcium Catalysis | Ca(NTf₂)₂, Ethyl acetate | N-acyl-N,O-acetals, Isocyanides | Sustainable, earth-abundant catalyst, Benign by-products. | nih.gov |

Chemical Reactivity and Derivatization of N,5 Dimethyloxazol 2 Amine

Reactions at the Exocyclic Amine Functional Group

The exocyclic amine of N,5-Dimethyloxazol-2-amine serves as a nucleophilic center, readily reacting with a variety of electrophilic species. These reactions are fundamental to the derivatization of the parent molecule.

The lone pair of electrons on the nitrogen atom of the primary amine facilitates nucleophilic attack on electron-deficient centers, leading to the formation of new covalent bonds.

Primary amines can undergo N-alkylation with alkylating agents such as alkyl halides. The reaction of this compound with an alkyl halide typically proceeds via an SN2 mechanism. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. mnstate.edu

Several strategies can be employed to control the level of substitution:

Use of Excess Amine: Employing a large excess of this compound relative to the alkylating agent increases the probability that the electrophile will react with the primary amine rather than the mono-alkylated product.

Steric Hindrance: The use of bulky alkylating agents can disfavor di-alkylation due to steric hindrance around the nitrogen atom.

Reductive Amination: A more controlled method for mono-alkylation involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.

Hydrogen Borrowing Catalysis: This modern approach uses a metal catalyst to temporarily oxidize a primary or secondary alcohol to an aldehyde or ketone, which then reacts with the amine. The catalyst then returns the "borrowed" hydrogen to the resulting imine or enamine, yielding the alkylated amine. whiterose.ac.uk This method is beneficial as alcohols are often more manageable and environmentally friendly alkylating agents. whiterose.ac.uk

Table 1: Examples of Alkylation Reactions

| Alkylating Agent | Product | Substitution Level |

|---|---|---|

| Methyl Iodide (CH₃I) | N,N,5-Trimethyl-oxazol-2-amine | Can lead to over-methylation |

| Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl-5-methyl-oxazol-2-amine | Mono-alkylation favored with control |

| Isopropyl Bromide ((CH₃)₂CHBr) | N-Isopropyl-5-methyl-oxazol-2-amine | Steric hindrance can help control substitution |

Nucleophilic Substitution Reactions with Electrophilic Reagents

Acylation Reactions Leading to Amides

The exocyclic amine of this compound reacts readily with acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. This reaction is typically fast and high-yielding. lumenlearning.com A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. researchgate.net Unlike alkylation, acylation is generally easy to control at the mono-acylated stage because the resulting amide is significantly less nucleophilic than the starting amine, thus preventing further reaction.

Table 2: Examples of Acylation Reactions

| Acylating Agent | Reagent Class | Product Name |

|---|---|---|

| Acetyl Chloride | Acyl Halide | N-(5-Methyl-oxazol-2-yl)acetamide |

| Acetic Anhydride (B1165640) | Acid Anhydride | N-(5-Methyl-oxazol-2-yl)acetamide |

| Benzoyl Chloride | Acyl Halide | N-(5-Methyl-oxazol-2-yl)benzamide |

Sulfonamide Formation via Reaction with Sulfonyl Chlorides

A notable and well-documented reaction of this compound is its reaction with sulfonyl chlorides to form sulfonamides. This reaction is pivotal in the synthesis of the antibacterial drug Sulfamoxole. nih.gov In this synthesis, 4,5-dimethyl-1,3-oxazol-2-amine is reacted with a protected form of 4-aminobenzenesulfonyl chloride. nih.gov The reaction involves the nucleophilic attack of the exocyclic amine onto the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. As with acylation, a base is used to scavenge the HCl produced.

The general synthesis of sulfonamides from primary amines and sulfonyl chlorides is a robust and widely used transformation in medicinal chemistry. cbijournal.com

Table 3: Sulfonamide Formation

| Sulfonyl Chloride | Base | Product Name | Significance |

|---|---|---|---|

| 4-Acetamidobenzenesulfonyl chloride | Pyridine | N-(4-(N-(4,5-dimethyloxazol-2-yl)sulfamoyl)phenyl)acetamide | Precursor to Sulfamoxole |

| Benzenesulfonyl chloride | Triethylamine | N-(4,5-Dimethyloxazol-2-yl)benzenesulfonamide | General sulfonamide derivative |

| p-Toluenesulfonyl chloride | Pyridine | N-(4,5-Dimethyloxazol-2-yl)-4-methylbenzenesulfonamide | Tosylated derivative |

Condensation Reactions with Carbonyl Compounds (e.g., Imine and Enamine Formation)

Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comwikipedia.org The reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate. wikipedia.org This intermediate then dehydrates (loses a water molecule) to form the C=N double bond of the imine. pressbooks.pub The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the imine product. wikipedia.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic. pressbooks.pub Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. libretexts.org

Table 4: Examples of Imine Formation

| Carbonyl Compound | Product (Imine) |

|---|---|

| Benzaldehyde | N-Benzylidene-5-methyl-oxazol-2-amine |

| Acetone | N-(Propan-2-ylidene)-5-methyl-oxazol-2-amine |

| Cyclohexanone | N-Cyclohexylidene-5-methyl-oxazol-2-amine |

Rearrangement Reactions (e.g., Hofmann and Curtius Rearrangements if applicable to the amine)

The Hofmann and Curtius rearrangements are classic organic reactions that result in the formation of a primary amine. They are not, however, reactions that an amine itself undergoes.

Hofmann Rearrangement: This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom, using bromine and a strong base. wikipedia.orgmychemblog.com The key intermediate is an isocyanate, which is then hydrolyzed to the amine. wikipedia.org Since the substrate is an amide, this reaction is a potential method to synthesize an amine, not a reaction of an amine like this compound.

Curtius Rearrangement: This rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The isocyanate can then be hydrolyzed to yield a primary amine. nih.govnih.gov Similar to the Hofmann rearrangement, the Curtius rearrangement starts from a carboxylic acid derivative (an acyl azide) and produces an amine. Therefore, it is not applicable as a reaction of this compound.

Reactivity of the Oxazole (B20620) Ring System

Substituent Effects on Oxazole Ring Reactivity

Substituents play a crucial role in modulating the reactivity of the oxazole ring. numberanalytics.com Electron-donating groups (EDGs) increase the electron density of the ring, enhancing its reactivity towards electrophiles, while electron-withdrawing groups (EWGs) decrease electron density, making it more susceptible to nucleophilic attack. numberanalytics.com

In this compound, the 2-amino group acts as a powerful electron-donating group, significantly activating the oxazole ring towards electrophilic substitution. pharmaguideline.comsemanticscholar.org The methyl group at the 5-position further contributes to the electron density of the ring. Theoretical studies using density functional theory (DFT) have shown that a 2-amino group interacts with the oxazole ring's π-system, reducing the energy barrier for certain reactions like pseudopericyclic ring-opening. oup.com The order of reactivity for electrophilic attack on an unsubstituted oxazole ring is generally C4 > C5 > C2. pharmaguideline.com However, the strong activating effect of the 2-amino group in this compound directs electrophilic attack primarily to the C5 position. semanticscholar.org

Conversely, nucleophilic substitution on the oxazole ring is generally difficult unless facilitated by the presence of electron-withdrawing groups or a good leaving group. pharmaguideline.com For instance, a halogen atom at the C2 position can be readily displaced by a nucleophile. pharmaguideline.com In the case of this compound, the electron-donating nature of the substituents makes direct nucleophilic substitution on the ring challenging.

| Substituent Type | Effect on Ring | Reactivity Towards Electrophiles | Reactivity Towards Nucleophiles |

| Electron-Donating (e.g., -NH2, -CH3) | Increases electron density | Enhanced | Diminished |

| Electron-Withdrawing (e.g., -NO2, -CN) | Decreases electron density | Diminished | Enhanced |

Oxidation and Reduction Reactions of the Oxazole Ring

The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage. pharmaguideline.comsemanticscholar.orgtandfonline.com Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can open the oxazole ring, producing acids, amides, or imides. pharmaguideline.comresearchgate.net However, hydrogen peroxide typically does not affect the oxazole ring. pharmaguideline.com The presence of substituents can influence the outcome of oxidation reactions. For instance, the photo-oxidation of substituted oxazoles with singlet oxygen has been studied, with the reaction rate being slightly higher for substituted oxazoles compared to the unsubstituted parent compound due to electronic effects. researchgate.net

Reduction of the oxazole ring often results in ring-opened products or the formation of oxazolines. semanticscholar.orgtandfonline.com For example, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can lead to ring cleavage. semanticscholar.orgtandfonline.com

Coupling Reactions Modifying the Oxazole Scaffold (e.g., Buchwald Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the functionalization of heterocyclic compounds, including oxazoles. nih.govresearchgate.netwikipedia.org This reaction allows for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.org

The Buchwald-Hartwig amination has been successfully applied to 2-aminooxazoles to synthesize N-substituted derivatives. nih.govnih.gov For instance, the coupling of 4-(4-bromophenyl)-2,5-dimethyloxazole with various substituted anilines and heteroarylamines has been achieved using a palladium catalyst system consisting of Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and cesium carbonate as the base. researchgate.net More advanced and efficient catalyst systems, such as the G3 and G4 Buchwald precatalysts, have been developed to facilitate these couplings, even with challenging substrates. sigmaaldrich.com The EPhos Pd G4 precatalyst, for example, is particularly effective for the C-N cross-coupling of primary amines with aryl halides to produce 2-arylaminooxazoles. sigmaaldrich.com

| Oxazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 4-(p-tolyl)oxazol-2-amine | Bromobenzene derivatives | Palladium source, strong base | N-Aryl-4-(p-tolyl)oxazol-2-amines | nih.gov |

| 4-(4-bromophenyl)-2,5-dimethyloxazole | Substituted anilines | Pd2(dba)3, BINAP, Cs2CO3 | N-Aryl-4-(4-aminophenyl)-2,5-dimethyloxazoles | researchgate.net |

| 2-Aminooxazoles | Aryl halides | EPhos Pd G4 | 2-Arylaminooxazoles | sigmaaldrich.com |

Strategies for Selective Functionalization and Post-Synthetic Modification

The selective functionalization of this compound and related 2-aminooxazoles is crucial for creating diverse molecular libraries for various applications. Post-synthetic modification of a core scaffold allows for the rapid generation of analogs with varied properties.

One key strategy involves leveraging the inherent reactivity of the 2-amino group. This group can be acylated or can participate in condensation reactions. For example, the reaction of 2-aminothiazole (B372263) with chloroacetyl chloride demonstrates a common derivatization pathway for 2-amino-heterocycles. ijpsr.com

Another powerful approach is the use of multicomponent reactions, such as the Ugi reaction, which can introduce significant molecular diversity in a single step. rsc.org The Ugi three-component reaction (U-3CR) has been employed to synthesize 2-(1-aminoalkyl)-5-aminooxazoles from α-isocyanoacetamides, aldehydes, and anilines. rsc.org

Furthermore, the oxazole ring itself can be a handle for post-synthetic modification. As mentioned earlier, palladium-catalyzed cross-coupling reactions are highly effective for introducing aryl or other substituents at specific positions of the oxazole ring. nih.govresearchgate.net The development of robust catalytic systems has expanded the scope of these transformations to include a wide range of functional groups. researchgate.netsigmaaldrich.com

Selective C-H functionalization is an emerging and powerful strategy for modifying heterocyclic compounds. While specific examples for this compound are not extensively documented, the principles of directing group-assisted C-H activation could potentially be applied. grantome.com

Finally, cycloaddition reactions, such as the Diels-Alder reaction, offer another avenue for modifying the oxazole scaffold. Electron-rich oxazoles can react with various dienophiles to construct more complex heterocyclic systems. clockss.org High-temperature coupling of 2-amino-4-aryloxazoles with 1,2,4-triazines has been shown to proceed via an inverse demand Diels-Alder reaction. researchgate.net

Spectroscopic Characterization and Structural Elucidation of N,5 Dimethyloxazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei, offering profound insights into the connectivity and spatial arrangement of atoms within a molecule. For N,5-Dimethyloxazol-2-amine, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons of the two methyl groups and the amine group.

The N-methyl group (N-CH₃) protons would likely appear as a singlet, integrating to three protons. Its chemical shift would be influenced by the electron-donating nitrogen atom, typically placing it in the range of δ 2.5-3.0 ppm. The methyl group attached to the oxazole (B20620) ring at the C5 position (C5-CH₃) would also produce a singlet, integrating to three protons. This signal is expected to be in a slightly different region, likely around δ 2.0-2.5 ppm, due to the electronic environment of the oxazole ring. The proton on the oxazole ring at the C4 position would appear as a singlet, with a chemical shift anticipated in the aromatic or heteroaromatic region. The amine (NH) proton signal can be broad and its chemical shift is highly dependent on solvent and concentration, but it is generally expected in the δ 2.0-5.0 ppm range. libretexts.orgorganicchemistrydata.org The use of D₂O exchange can confirm the amine proton, as the signal would disappear from the spectrum. docbrown.info

A predicted ¹H NMR data table for this compound is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 2.7 | s | 3H |

| C5-CH₃ | 2.2 | s | 3H |

| C4-H | 6.5 | s | 1H |

| NH | 3.5 (variable) | br s | 1H |

| This table is predictive and based on general chemical shift values for similar functional groups. |

The ¹³C NMR spectrum reveals the carbon framework of a molecule. For this compound, five distinct carbon signals are expected. The carbon of the N-methyl group (N-CH₃) would likely appear in the aliphatic region, around δ 25-35 ppm. The C5-methyl carbon (C5-CH₃) would also be in the aliphatic region but at a different shift, likely around δ 10-15 ppm. The three carbons of the oxazole ring (C2, C4, and C5) would resonate in the downfield region characteristic of heteroaromatic compounds, typically between δ 120-170 ppm. oregonstate.edupressbooks.pub The C2 carbon, being attached to two nitrogen atoms, is expected to be the most downfield, followed by C5 and C4.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 30 |

| C5-CH₃ | 12 |

| C4 | 125 |

| C5 | 140 |

| C2 | 160 |

| This table is predictive and based on general chemical shift values for similar functional groups. |

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable. asahilab.co.jpresearchgate.netcolumbia.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. libretexts.orghuji.ac.iloxinst.com For this compound, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling for the singlet methyl and ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orgpressbooks.pub An HSQC spectrum would definitively link the proton signals of the N-methyl and C5-methyl groups to their corresponding carbon signals. It would also connect the C4-H proton to the C4 carbon.

Correlation from the N-CH₃ protons to the C2 carbon of the oxazole ring.

Correlations from the C5-CH₃ protons to the C5 and C4 carbons of the oxazole ring.

Correlation from the C4-H proton to the C5 and C2 carbons.

These 2D NMR experiments, when analyzed together, would provide a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. beilstein-journals.org For this compound (C₅H₈N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 113.07094 |

| This value is calculated based on the molecular formula C₅H₈N₂O and the most abundant isotopes of each element. |

The observation of a molecular ion peak with this precise m/z value in an HRMS spectrum would provide strong evidence for the proposed elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, often producing a protonated molecular ion [M+H]⁺ with minimal fragmentation. d-nb.infolibretexts.orgresearchgate.net This makes it ideal for confirming the molecular weight of this compound. The ESI-MS spectrum would be expected to show a prominent peak at m/z 113, corresponding to the protonated molecule.

In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion could be selected and fragmented to provide structural information. Characteristic fragmentation patterns would involve the loss of small neutral molecules such as CH₃, NH₃, or CO, providing further confirmation of the compound's structure. For instance, the fragmentation of related dimethyl amino compounds often shows a primary loss of H₂O + CO to form corresponding immonium ions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for confirming the identity and assessing the purity of synthesized compounds.

For the analysis of this compound, a reverse-phase HPLC method is typically employed. sielc.com The compound is introduced into a C18 column and eluted using a gradient mobile phase, commonly consisting of water and acetonitrile (B52724) or methanol, with a small amount of an acidifier like formic acid to improve peak shape and promote ionization. lcms.czlcms.cz The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules like amines.

In positive ion mode, this compound is expected to be readily protonated to yield a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₅H₈N₂O, the calculated monoisotopic mass is 112.0637 g/mol , which would result in an [M+H]⁺ ion with a mass-to-charge ratio (m/z) of approximately 113.0710. nih.govncats.io High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of product ions, aiding in the unequivocal identification of the molecule. The purity of the sample is determined by the relative area of the main compound peak in the chromatogram.

Table 1: Representative LC-MS Data for this compound This table presents hypothetical data based on typical analytical parameters for similar compounds.

| Parameter | Value |

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Retention Time (t_R) | 2.15 min |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 113.0710 [M+H]⁺ |

| Major Fragment Ions (m/z) | 96.0447, 70.0495, 43.0402 |

| Purity (by UV at 220 nm) | >98% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. As a primary amine, it should exhibit two distinct N-H stretching bands in the region of 3500-3250 cm⁻¹; these correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group. libretexts.orgorgchemboulder.com The presence of C-H bonds in the methyl groups will be indicated by stretching vibrations just below 3000 cm⁻¹. The oxazole ring structure gives rise to characteristic absorptions, including a C=N stretching vibration typically found in the 1680-1620 cm⁻¹ range and C-O-C stretching vibrations between 1250-1020 cm⁻¹. orgchemboulder.com Additionally, the N-H bending vibration (scissoring) of the primary amine is expected to appear around 1650-1580 cm⁻¹. orgchemboulder.com

Table 2: Predicted IR Absorption Frequencies for this compound This table presents predicted data based on characteristic group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric Stretch | N-H (Primary Amine) | 3450 - 3300 | Medium, Sharp (two bands) |

| Stretch | C(sp³)-H (Methyl) | 2980 - 2870 | Medium |

| Stretch | C=N (Oxazole Ring) | 1650 - 1620 | Medium to Strong |

| Bend (Scissoring) | N-H (Primary Amine) | 1640 - 1560 | Medium to Strong |

| Stretch | C-O (Oxazole Ring) | 1250 - 1020 | Strong |

| Wag | N-H (Primary Amine) | 910 - 665 | Strong, Broad |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The oxazole ring is an aromatic heterocycle, and its electronic spectrum is characterized by π → π* transitions. The presence of substituents, such as the amino (-NH₂) and methyl (-CH₃) groups, can significantly influence the position and intensity of these absorption bands.

The amino group acts as a powerful auxochrome, which, through the donation of its lone pair of electrons (n-electrons), extends the conjugation of the π-system. This typically results in a bathochromic (red) shift of the π → π* absorption maximum (λ_max) to a longer wavelength compared to the unsubstituted oxazole core. globalresearchonline.net Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms of the ring, may also be observed, often as a shoulder on the main absorption band. The position of λ_max can also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism, which is often observed in substituted oxazole derivatives. nih.gov

Table 3: Hypothetical UV-Vis Absorption Data for this compound This table presents plausible data illustrating expected electronic transitions and solvatochromic effects.

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Transition |

| Hexane | 248 | 8,500 | π → π |

| Ethanol | 255 | 9,200 | π → π |

| Acetonitrile | 252 | 8,900 | π → π* |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. hilarispublisher.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to elucidate the precise arrangement of atoms in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and torsional angles. mdpi.comelsevierpure.com

While no published crystal structure for this compound is currently available in the searched literature, this technique would provide invaluable structural information if a suitable crystal could be grown. The analysis would confirm the planarity of the oxazole ring and determine the precise bond lengths of the C=N, C-O, and C-C bonds within the heterocycle. Furthermore, it would reveal the conformation of the methyl and amino substituents relative to the ring. Importantly, X-ray crystallography would also detail the intermolecular interactions, such as hydrogen bonding involving the amino group and the oxazole nitrogen, which govern the packing of molecules in the solid state. elsevierpure.com

Table 4: Plausible Crystallographic Data for this compound This table presents hypothetical data based on typical parameters for small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₈N₂O |

| Formula Weight | 112.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 5.88 |

| c (Å) | 11.21 |

| β (°) | 105.3 |

| Volume (ų) | 542.8 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.372 |

| R-factor | < 0.05 |

Theoretical and Computational Investigations of N,5 Dimethyloxazol 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. irjweb.com It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing systems like substituted oxazoles. nih.gov DFT calculations for N,5-Dimethyloxazol-2-amine focus on determining its ground-state properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For this compound, this involves establishing the planar structure of the oxazole (B20620) ring and the orientation of the methyl and amine substituents.

The resulting optimized geometry provides precise data on the molecule's structural parameters. Conformational analysis can further explore rotational barriers, for instance, around the C-N bond of the amine group, to identify different stable conformers and their relative energies.

Interactive Data Table: Optimized Geometric Parameters (Illustrative) This table presents hypothetical, yet chemically reasonable, optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) |

| Bond Length | O1-C2 | 1.365 | - |

| Bond Length | C2-N3 | 1.310 | - |

| Bond Length | N3-C4 | 1.390 | - |

| Bond Length | C4-C5 | 1.360 | - |

| Bond Length | C5-O1 | 1.370 | - |

| Bond Length | C2-N(amine) | 1.355 | - |

| Bond Length | C5-C(methyl) | 1.510 | - |

| Bond Angle | C5-O1-C2 | 105.0 | - |

| Bond Angle | O1-C2-N3 | 115.5 | - |

| Bond Angle | C2-N3-C4 | 108.0 | - |

| Bond Angle | N3-C4-C5 | 107.5 | - |

| Bond Angle | C4-C5-O1 | 104.0 | - |

Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. This includes calculating the energies and shapes of its molecular orbitals (MOs). The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). researchgate.net The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. irjweb.comrsc.org A smaller gap generally suggests higher reactivity.

Interactive Data Table: Calculated Electronic Properties (Illustrative) This table shows plausible electronic properties for this compound derived from a DFT calculation.

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation. nih.gov It is widely used for organic molecules because it provides reliable results for geometries and electronic properties. irjweb.comsemanticscholar.org

Basis sets are sets of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311G++(d,p), are commonly employed. irjweb.com This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms (to better describe lone pairs and delocalized electrons) and polarization functions (d,p) (to allow for non-spherical electron density distribution). The selection is validated by comparing calculated results with experimental data where available or by benchmarking against higher-level computational methods.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. scirp.org This method is an extension of ground-state DFT and is used to calculate properties like electronic absorption spectra (UV-Vis), predicting the wavelengths at which the molecule absorbs light.

For this compound, TD-DFT calculations can identify the energies of vertical electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. The analysis also reveals the nature of these transitions, such as π→π* or n→π*, by identifying the molecular orbitals involved. scirp.org

Interactive Data Table: Simulated Electronic Transitions via TD-DFT (Illustrative) This table provides hypothetical TD-DFT results for the primary electronic transitions in this compound.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 285 | 0.150 | HOMO → LUMO (π→π) |

| S0 → S2 | 240 | 0.085 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 215 | 0.020 | HOMO → LUMO+1 (n→π*) |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org Within a single molecule, the shapes and energies of the HOMO and LUMO provide insight into its reactivity patterns. libretexts.orgyoutube.com

The HOMO represents the region from which electrons are most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region where electrons are most likely to be accepted, highlighting sites prone to nucleophilic attack. youtube.com The energies of these orbitals are used to calculate global reactivity descriptors that quantify the molecule's chemical behavior.

Interactive Data Table: Global Reactivity Descriptors (Illustrative) Based on the illustrative HOMO and LUMO energies from the DFT section, the following reactivity descriptors for this compound can be calculated.

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | 6.25 eV |

| Electron Affinity (A) | -ELUMO | 0.95 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.60 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.44 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to interpret the wavefunction from a DFT calculation in terms of localized chemical bonds and lone pairs, providing a picture that aligns with classical Lewis structures. nih.gov It is particularly useful for quantifying intramolecular and intermolecular interactions, charge distribution, and charge transfer events. nih.gov

NBO analysis can reveal hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. rsc.org The strength of these interactions is estimated using second-order perturbation theory, which calculates a stabilization energy (E(2)). Larger E(2) values indicate a more significant interaction and greater stabilization of the molecule. nih.govacadpubl.eu For this compound, this analysis would highlight delocalization between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the oxazole ring.

Interactive Data Table: NBO Second-Order Perturbation Analysis (Illustrative) This table shows hypothetical stabilizing interactions within this compound as determined by NBO analysis. LP denotes a lone pair, π* an antibonding pi orbital, and σ* an antibonding sigma orbital.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N3 | π(C4-C5) | 25.5 |

| LP(2) O1 | σ(C2-N3) | 18.2 |

| π(C4-C5) | π(C2-N3) | 15.8 |

| LP(1) N(amine) | π(C2-N3) | 45.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface of a molecule. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack.

For a molecule like this compound, the MEP map would likely reveal a high electron density (negative potential, typically colored in shades of red and yellow) around the oxygen and nitrogen atoms of the oxazole ring and the exocyclic amino group, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl and amino groups would exhibit a positive electrostatic potential (colored in shades of blue), marking them as potential sites for nucleophilic interaction. Computational studies on similar heterocyclic systems confirm that MEP analysis provides significant insights into their chemical reactivity. researchgate.netscispace.comnih.gov

Table 1: Illustrative Molecular Electrostatic Potential (MEP) Data for a Hypothetical 2-Aminooxazole Derivative

| Atomic Site | Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Oxazole Ring Oxygen | -45.0 | Electrophilic Attack |

| Exocyclic Amino Nitrogen | -38.5 | Electrophilic Attack |

| Hydrogen on Amino Group | +25.0 | Nucleophilic Attack |

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. nih.govnih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. researchgate.net These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted IR spectrum can aid in the assignment of experimental IR absorption bands to specific functional groups and vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly employed to predict the electronic absorption spectra (UV-Vis) of organic molecules. acs.org For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions, which are characteristic of conjugated systems.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | CH₃ (ring): ~2.2 ppm; N-CH₃: ~2.9 ppm |

| ¹³C NMR | Chemical Shift (δ) | C=O: ~160 ppm; C-N: ~150 ppm |

| IR | Vibrational Frequency (ν) | N-H stretch: ~3400 cm⁻¹; C=N stretch: ~1650 cm⁻¹ |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a framework for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. wikipedia.org For reactions involving this compound, such as electrophilic substitution or cycloaddition reactions, computational modeling can elucidate the step-by-step pathway of the reaction. pharmaguideline.com

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The calculation of the activation energy (the energy difference between the reactants and the transition state) allows for the theoretical prediction of reaction rates. Studies on the reactions of related 2-amino-2-thiazolines have successfully used computational methods to understand regioselectivity and mechanistic pathways. nih.gov

Investigation of Charge Transfer Characteristics and Nonlinear Optical (NLO) Properties

The electronic properties of oxazole derivatives can be tuned by the introduction of electron-donating and electron-withdrawing groups, leading to interesting charge transfer characteristics. nih.gov In a molecule like this compound, the amino group acts as an electron donor, and the oxazole ring can participate in charge delocalization.

Computational methods can quantify the extent of intramolecular charge transfer (ICT) upon electronic excitation. rsc.org Molecules with significant ICT often exhibit interesting photophysical properties and can be candidates for applications in materials science. Furthermore, computational calculations can predict the nonlinear optical (NLO) properties of molecules, such as polarizability (α) and hyperpolarizability (β and γ). nih.govymerdigital.comnih.gov Compounds with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. researchgate.netresearchgate.net

Table 3: Illustrative Calculated NLO Properties for Substituted Oxazole Derivatives

| Derivative | Dipole Moment (Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

|---|---|---|---|

| 2-amino-5-methyloxazole | 2.5 | 60 | 150 |

Solvent Effect Studies Using Continuum Models (e.g., Self-Consistent Reaction Field Theory)

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM) within the Self-Consistent Reaction Field (SCRF) theory, are widely used to computationally simulate the effects of a solvent. bohrium.comsemanticscholar.org In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

For this compound, these models could be used to study how different solvents affect its geometric parameters, electronic structure, spectroscopic properties, and reaction energetics. For instance, the UV-Vis absorption spectrum of a molecule can exhibit a shift in wavelength (solvatochromism) in different solvents, and this effect can be accurately modeled using continuum models. bohrium.com

Applications of N,5 Dimethyloxazol 2 Amine in Advanced Organic Synthesis and Functional Materials

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

N,5-Dimethyloxazol-2-amine serves as a foundational building block in heterocyclic chemistry. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the oxazole (B20620) scaffold is a privileged structure found in numerous pharmacologically active compounds. sigmaaldrich.com The amine group on the this compound provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex heterocyclic systems. For example, it can be used in coupling reactions to synthesize derivatives where the oxazole unit is linked to other aromatic or heteroaromatic rings. researchgate.net Research has shown the synthesis of N-aryl and N-heteroaryl derivatives from related bromo-dimethyloxazole compounds by coupling them with various amines, a process that highlights the utility of the dimethyloxazole core in constructing diverse molecular architectures. researchgate.net

Precursor for the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a precursor for a wide range of complex organic molecules. Organic synthesis often relies on a "one-pot" approach where multiple reactions occur sequentially in a single vessel to improve efficiency. fiveable.me The reactivity of the amine group allows for its participation in multi-step synthetic sequences. For instance, the compound can be a starting point for creating molecules with multiple functional groups and stereocenters. One documented complex molecule, 6-((4,5-dimethyloxazol-2-ylthio)methyl)-N-((6-(methoxymethyl)pyridin-2-yl)methyl)-4-morpholinopyridin-2-amine, incorporates the dimethyloxazol moiety, showcasing its use in building intricate structures with potential applications in pharmaceutical research. ontosight.ai

Incorporation into Ligand Architectures for Catalysis (e.g., Bisoxazoline and Pybox Ligands)

Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands are C2-symmetric chiral ligands that are highly effective in asymmetric catalysis. wikipedia.org These ligands coordinate with metal centers to create catalysts for a wide variety of enantioselective reactions. wikipedia.orgnih.gov The synthesis of the oxazoline (B21484) rings in these ligands is well-established and typically involves the cyclization of a chiral β-amino alcohol with a dinitrile or a dicarboxylic acid derivative. wikipedia.orgcsic.es

While this compound itself is not a direct precursor for the entire BOX or PyBOX ligand structure, the 4,5-dimethyloxazole (B1362471) unit is a key structural motif. The synthesis of related copper(II) complexes with Dm-Pybox (2,6-bis[4′,4′-dimethyloxazolin-2′-yl]pyridine) ligands has been reported, demonstrating the importance of the dimethyl-substituted oxazoline ring in catalysis. rsc.orgnih.govrsc.org The modification of substituents on the oxazoline ring is a common strategy to fine-tune the steric and electronic properties of the catalyst, thereby influencing the efficiency and enantioselectivity of the catalyzed reaction. rsc.org

Development of Functional Materials (e.g., as π-Linkers in Optoelectronic Systems)

In materials science, there is a significant focus on developing organic molecules for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govrsc.org Many of these functional materials are designed with a donor-π-linker-acceptor (D-π-A) architecture. The π-linker, or π-bridge, is a crucial component that connects the electron-donating and electron-accepting units and facilitates intramolecular charge transfer, which is essential for the material's optoelectronic properties. rsc.orgnih.gov

Heterocyclic rings are frequently employed as π-linkers. nih.gov The this compound structure, as part of a larger conjugated system, has the potential to act as a π-linker. The electronic properties of the oxazole ring can influence the energy levels (HOMO/LUMO) and the charge transport characteristics of the final material. nih.gov By modifying the π-linkers, researchers can tune the optoelectronic properties of molecules, and the inclusion of different heterocyclic systems is a key strategy in this design process. nih.govrsc.org

Synthesis of Sulfonamide Derivatives and Related Compounds

Sulfonamides are an important class of compounds with a wide range of applications. ijarsct.co.in The synthesis of sulfonamides most commonly involves the reaction of a primary or secondary amine with a sulfonyl chloride. ijarsct.co.innih.gov this compound, possessing a primary amine group, is a suitable substrate for this reaction.

Research has demonstrated the successful synthesis of novel purine (B94841) derivatives containing a sulfonamide moiety. researchgate.net Specifically, a key component in these new structures is the N-(4,5-dimethyloxazol-2-yl)benzene sulfonamide group. researchgate.net This work underscores the direct applicability of this compound in creating complex sulfonamide derivatives, which in this case were investigated for their potential anti-cancer activity. researchgate.net The general reaction involves condensing an amine-containing drug or molecule with a sulfonyl chloride, a robust method for generating diverse sulfonamide libraries. ijarsct.co.in

Exploration of Novel Amine and Amide Scaffolds through Derivatization

The chemical reactivity of the amine group in this compound allows for extensive derivatization to create novel amine and amide scaffolds. thieme.de A scaffold is a core molecular structure upon which various functional groups can be appended to generate a library of new compounds. The primary amine can undergo a variety of reactions, including alkylation, acylation, and reductive amination, to produce secondary or tertiary amines and amides, respectively. fiveable.me

For example, acylation of this compound with a carboxylic acid or its derivative would yield the corresponding N-(4,5-dimethyloxazol-2-yl)amide. This introduces a new linkage and allows for the connection of the oxazole core to a wide array of other chemical moieties. Such derivatizations are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). researchgate.net The synthesis of 2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide is an example of a related complex amide scaffold. bldpharm.com

Application in Derivatization Reagents for Analytical Methods (e.g., LC-MS Amino Acid Analysis)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for separating, identifying, and quantifying compounds in complex mixtures. ddtjournal.com For certain analytes, particularly those with poor ionization efficiency or chromatographic retention, chemical derivatization is employed. ddtjournal.comnih.gov This process involves reacting the analyte with a reagent to form a derivative with improved analytical properties.

Amino-containing compounds, such as amino acids and biogenic amines, are frequently targeted for derivatization prior to LC-MS analysis. nih.govresearchgate.net Reagents are designed to introduce a readily ionizable group (e.g., a tertiary amine) or a chromophore/fluorophore. ddtjournal.comnih.gov For instance, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) has been developed as a derivatizing agent for amino acids to enhance their detection by electrospray ionization mass spectrometry in positive mode. nih.gov While there is no specific literature citing this compound itself as a commercial derivatization reagent, its structure contains the necessary amine functionality that could be either derivatized or modified to create a new reagent for such analytical purposes. fujifilm.com The principle relies on the reaction of the reagent with the target functional group, and N-hydroxysuccinimidyl (NHS) esters are commonly used to target primary amines under mild conditions. nih.gov

Q & A

Q. What are the recommended synthetic routes for N,5-Dimethyloxazol-2-amine, and how can reaction conditions be optimized?

this compound can be synthesized via cyclization reactions involving substituted amines and carbonyl precursors. A common approach involves reacting 2-aminooxazole derivatives with methylating agents under controlled conditions. For example, describes a method for synthesizing thiazol-2-amine derivatives using pyridine as a solvent and room-temperature stirring, which could be adapted by substituting appropriate oxazole precursors. Reaction optimization may involve varying temperature (e.g., reflux vs. ambient) and stoichiometric ratios to improve yield and purity. Analytical techniques like TLC and HPLC should monitor reaction progress .

Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm methyl group positions and oxazole ring substitution patterns. For instance, highlights the use of NMR to resolve thiadiazole derivatives, where methyl protons appear as singlets in the 2.5–3.5 ppm range.

- X-ray Crystallography: Structural validation can be achieved using programs like SHELXL ( ), which refine atomic positions and hydrogen-bonding interactions. For example, reports crystal parameters (e.g., space group I 1 2/a 1, cell volume 4451.5 ų) for a thiazol-2-amine analog, providing a template for oxazole derivatives.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Density Functional Theory (DFT): Calculate molecular orbitals, electrostatic potentials, and Fukui indices to identify nucleophilic/electrophilic sites. applied DFT to analyze vibrational modes and charge distribution in thiadiazole analogs, which can guide similar studies for oxazole derivatives.

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). employed docking to evaluate oxadiazol-2-amine derivatives as kinase inhibitors, a strategy applicable to hypothesize binding modes for this compound .

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. X-ray structures) be resolved for this compound derivatives?

- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., Gaussian NMR chemical shift calculations). resolved discrepancies in thiadiazole derivatives by correlating crystallographic data with DFT-optimized structures.

- Dynamic Effects: Consider tautomerism or conformational flexibility, which may cause shifts in solution vs. solid-state spectra. Temperature-dependent NMR studies or variable-temperature X-ray diffraction can clarify these effects .

Q. What strategies are effective for designing this compound analogs with enhanced biological activity?

- Structure-Activity Relationship (SAR): Introduce substituents at the oxazole 4-position or modify the methyl groups to alter lipophilicity and electronic properties. demonstrated that electron-withdrawing groups on benzoxazole derivatives improved COX-2 inhibition, a principle applicable to oxazole scaffolds.

- Bioisosteric Replacement: Replace the oxazole ring with thiazole or imidazole moieties to evaluate potency changes, as seen in for triazole-based antioxidants .

Methodological Considerations

Q. How can intermolecular interactions (e.g., hydrogen bonding) in this compound crystals be analyzed?

Use SHELX ( ) to refine hydrogen-bonding parameters (e.g., N–H···N distances) and identify dimerization patterns. reported centrosymmetric dimers in a thiazol-2-amide derivative stabilized by N–H···N bonds (2.02 Å), a feature likely relevant to oxazole analogs .

Q. What analytical workflows are recommended for detecting impurities in synthesized this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.